

Spectral Analysis of 4-Bromo-2-fluoro-6-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-methylpyridine

Cat. No.: B582133

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This technical guide provides a comprehensive overview of the spectral data for **4-Bromo-2-fluoro-6-methylpyridine** (CAS No. 1227565-50-5). Given the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided for reference.

Compound Information

| Property | Value |
|-------------------|---|
| IUPAC Name | 4-Bromo-2-fluoro-6-methylpyridine |
| Molecular Formula | C ₆ H ₅ BrFN |
| Molecular Weight | 190.01 g/mol |
| CAS Number | 1227565-50-5 |
| Structure | (Structure generated based on IUPAC name) |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Bromo-2-fluoro-6-methylpyridine**. These predictions are derived from the analysis of its chemical structure and

general spectroscopic principles.

Predicted ^1H NMR Data

The proton NMR spectrum is expected to show signals for the two aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.

| Chemical Shift (δ , ppm) (in CDCl_3 , 500 MHz) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|--|-----------------------------|---------------------------------|-------------|------------------|
| ~7.3 - 7.5 | Doublet (d) | ~2.0 - 3.0 | 1H | H-5 |
| ~7.0 - 7.2 | Doublet of doublets (dd) | ~2.0 - 3.0, ~1.0 - 1.5 | 1H | H-3 |
| ~2.5 | Singlet (s) | - | 3H | -CH ₃ |

Note: The chemical shifts and coupling constants are approximate. The multiplicity of H-3 is predicted to be a doublet of doublets due to coupling with both the H-5 proton and the fluorine atom at position 2.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the methyl group. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

| Chemical Shift (δ , ppm) (in CDCl ₃ , 125 MHz) | Assignment |
|---|------------------|
| ~163 (d, J \approx 240-250 Hz) | C-2 |
| ~158 (d, J \approx 10-15 Hz) | C-6 |
| ~140 (d, J \approx 5-10 Hz) | C-3 |
| ~125 | C-5 |
| ~120 (d, J \approx 20-25 Hz) | C-4 |
| ~24 | -CH ₃ |

Note: The chemical shifts are approximate. The carbons C-2, C-3, C-4, and C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Predicted IR Data

The infrared spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH ₃) |
| 1600 - 1450 | Strong | C=C and C=N stretching in pyridine ring |
| 1300 - 1200 | Strong | C-F stretch |
| 1100 - 1000 | Strong | C-Br stretch |

Predicted Mass Spectrometry (MS) Data

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, an isotopic pattern (M⁺ and M+2

peaks in approximately 1:1 ratio) is expected for bromine-containing fragments.[1] Predicted m/z values for various adducts are listed below.[2]

| Adduct | m/z |
|-----------------------------------|-----------|
| [M+H] ⁺ | 189.96622 |
| [M+Na] ⁺ | 211.94816 |
| [M-H] ⁻ | 187.95166 |
| [M+NH ₄] ⁺ | 206.99276 |
| [M+K] ⁺ | 227.92210 |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Bromo-2-fluoro-6-methylpyridine** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition:
 - Transfer the solution to a 5 mm NMR tube.
 - Place the NMR tube in the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire the ^1H NMR spectrum using a standard pulse sequence.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

- Sample Preparation: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar.
- Pellet Formation: Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Record the spectrum of the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

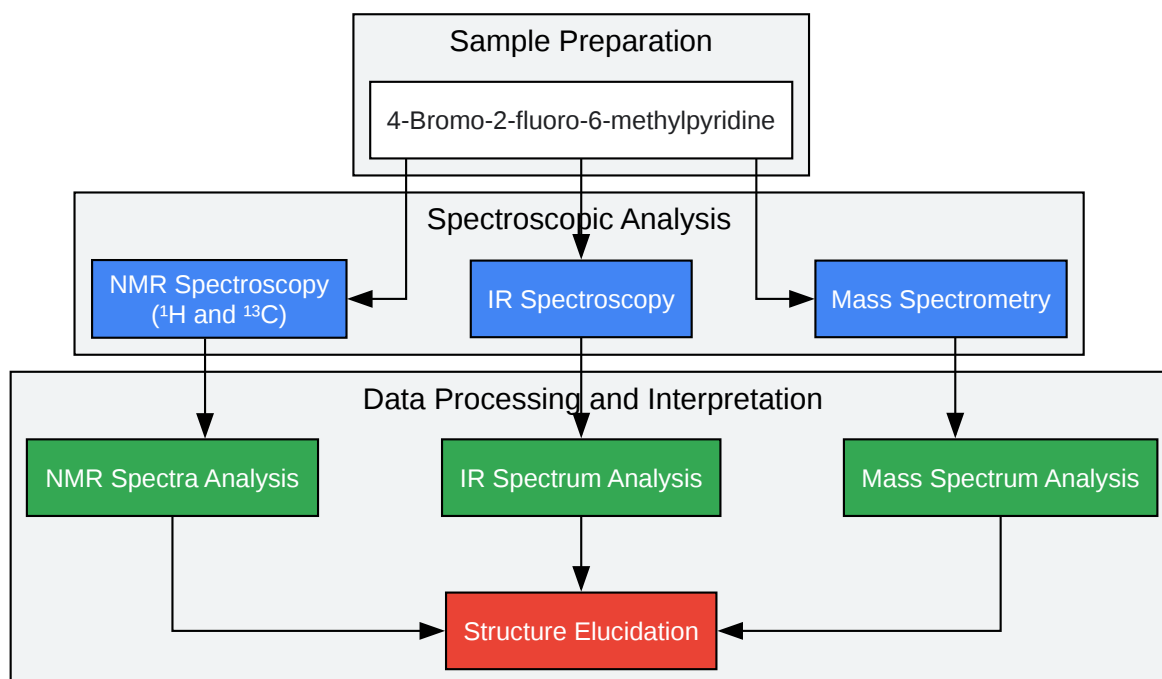
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

- Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. m.youtube.com [m.youtube.com]
- 2. PubChemLite - 4-bromo-2-fluoro-6-methylpyridine (C₆H₅BrFN) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectral Analysis of 4-Bromo-2-fluoro-6-methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b582133#spectral-data-for-4-bromo-2-fluoro-6-methylpyridine-nmr-ir-ms]

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